
Methylselanyl--trimethylplumbyl (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylselanyl–trimethylplumbyl (1/1) is a chemical compound with the molecular formula C3H9PbSe It is a unique organometallic compound that contains both selenium and lead atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylselanyl–trimethylplumbyl (1/1) typically involves the reaction of trimethylplumbyl chloride with methylselanyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures, around -78°C, to ensure the stability of the reactants and products.
Solvent: Common solvents used in this reaction include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of Methylselanyl–trimethylplumbyl (1/1) follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: Using larger quantities of reactants and solvents.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
化学反应分析
Types of Reactions
Methylselanyl–trimethylplumbyl (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead selenide and other oxidation products.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation Products: Lead selenide (PbSe) and other selenium-containing compounds.
Reduction Products: Simpler organometallic compounds with lead and selenium.
Substitution Products: Compounds with different functional groups replacing the methylselanyl group.
科学研究应用
Methylselanyl–trimethylplumbyl (1/1) has several scientific research applications, including:
Materials Science: It is used in the synthesis of novel materials with unique properties, such as semiconductors and photovoltaic materials.
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialized coatings and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of Methylselanyl–trimethylplumbyl (1/1) involves its interaction with molecular targets through its organometallic bonds. The compound can:
Bind to metal ions: The lead and selenium atoms can form complexes with other metal ions, influencing various biochemical pathways.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products.
相似化合物的比较
Similar Compounds
Trimethylplumbyl chloride: A related compound used in similar synthetic reactions.
Methylselanyl lithium: Another organometallic compound containing selenium.
Lead selenide (PbSe): A compound formed from the oxidation of Methylselanyl–trimethylplumbyl (1/1).
Uniqueness
Methylselanyl–trimethylplumbyl (1/1) is unique due to its combination of selenium and lead atoms, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form complexes with metal ions makes it valuable in research and industrial applications.
属性
CAS 编号 |
58747-19-6 |
|---|---|
分子式 |
C4H12PbSe |
分子量 |
346 g/mol |
InChI |
InChI=1S/CH3Se.3CH3.Pb/c1-2;;;;/h1H3;3*1H3; |
InChI 键 |
MDAJEYQMTLFWAL-UHFFFAOYSA-N |
规范 SMILES |
C[Se].C[Pb](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


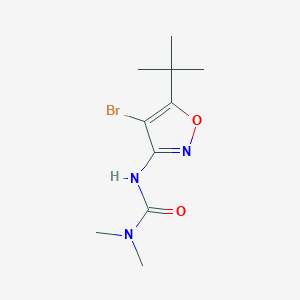
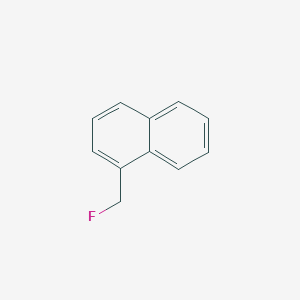
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
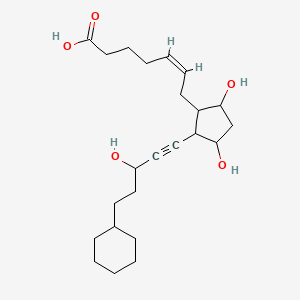
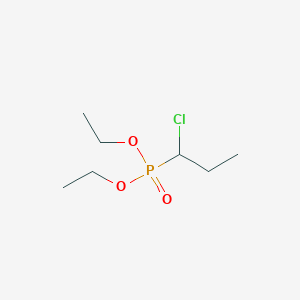
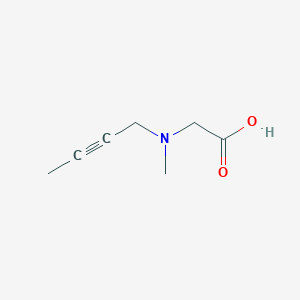

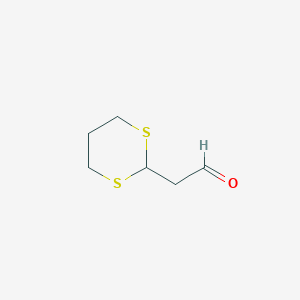

![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)
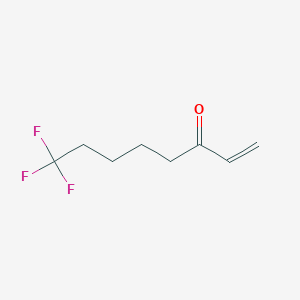
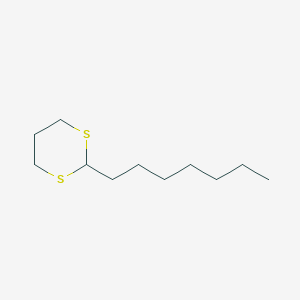
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
